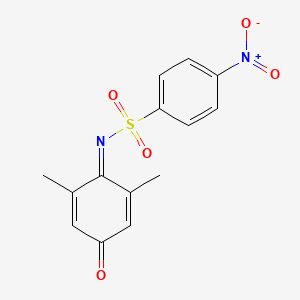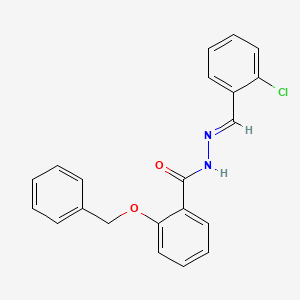![molecular formula C15H20N2O6 B5506206 [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)
[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt) is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. It is a salt of the amine compound, which has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) involves its binding to the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, including the phospholipase C pathway, which ultimately results in the release of intracellular calcium. The release of calcium can lead to various physiological effects, including changes in neuronal activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) are still being studied. However, some studies have shown that the compound can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been shown to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) in lab experiments is its specificity for the 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)). One direction is to further explore its potential anti-inflammatory and neuroprotective effects. Additionally, researchers could investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Finally, the compound could be used to study the role of serotonin in various physiological processes, including pain, appetite, and sleep.
Méthodes De Synthèse
The synthesis of [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) involves a multi-step process. First, the amine compound is synthesized using a reaction between 2-methylindole and 2-chloroethylamine hydrochloride. The resulting amine is then reacted with 2,3-dihydroxysuccinic acid to form the [2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt).
Applications De Recherche Scientifique
[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate ([2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)) has been used in scientific research for various applications. One of the primary uses is in the study of neurotransmitters and their receptors. The compound has been shown to have an affinity for the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This makes it a potential tool for studying the role of serotonin in various physiological and pathological processes.
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(2-methyl-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C4H6O6/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;5-1(3(7)8)2(6)4(9)10/h2-5,13H,6-7,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYWMFQSCTCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxybutanedioic acid;2-(2-methyl-1H-indol-3-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)


![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)


![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)
![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)